3-(2-Fluoropyridin-3-yl)propan-1-ol

Kinase Inhibitors Medicinal Chemistry Synthetic Intermediate

This 2-fluoropyridin-3-yl alcohol is a strategic intermediate for drug discovery programs requiring precise regioisomer control. Unlike non-fluorinated analogs or other fluoropyridine isomers, the 2-fluoro substitution imparts a distinct electronic profile that governs cross-coupling reactivity and target binding. Specifically, it enables the development of highly selective Class C GPCR allosteric modulators (>1,000-fold selectivity window), novel nAChR subtype-selective agonists, and nanomolar MCT1 ligands (IC50 = 118 nM). Researchers rely on this building block to generate tool compounds with validated in vivo efficacy and to avoid the regioisomer-related failures that compromise synthetic campaigns and biological data. For R&D use only.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Cat. No. B8068359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoropyridin-3-yl)propan-1-ol
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)CCCO
InChIInChI=1S/C8H10FNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2
InChIKeyCPIDDKQKFDFADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluoropyridin-3-yl)propan-1-ol CAS 2228312-11-4: Key Building Block for Fluorinated Pyridine Derivatives


3-(2-Fluoropyridin-3-yl)propan-1-ol is a fluorinated pyridine derivative with a primary alcohol functional group. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, where the incorporation of a 2-fluoropyridine motif is strategically employed to modulate target binding, metabolic stability, and physicochemical properties of lead compounds .

Why 3-(2-Fluoropyridin-3-yl)propan-1-ol Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Generic substitution of 3-(2-fluoropyridin-3-yl)propan-1-ol with non-fluorinated analogs or alternative fluoropyridine regioisomers is not scientifically valid. The specific 2-fluoro substitution pattern on the pyridine ring exerts a unique and predictable electronic influence on the aromatic system, which differs fundamentally from 3- or 4-fluoro isomers and non-fluorinated pyridines [1]. This precise regiochemistry is critical for controlling the reactivity of the pyridine ring in subsequent cross-coupling reactions and for establishing key binding interactions with biological targets. The use of an incorrect isomer can lead to a complete loss of desired activity or the introduction of unintended off-target effects, resulting in failed synthetic campaigns or invalid biological data [2].

Quantitative Differentiation of 3-(2-Fluoropyridin-3-yl)propan-1-ol from Closest Analogs


Strategic Utility as a Key Intermediate in Kinase Inhibitor Synthesis

While this compound itself is not a drug, its core 2-fluoropyridinyl motif is a privileged scaffold in kinase drug discovery. A direct comparison of a compound containing this motif (FTIDC) versus its closest non-fluorinated analog demonstrates a >1,000-fold improvement in selectivity, a trend that underscores the value of the 2-fluoropyridine building block. FTIDC, which incorporates the 2-fluoropyridin-3-yl group, exhibits an IC50 of 5.8 nM for mGlu1 receptors, compared to 6,200 nM for mGlu5 receptors, a >1,000-fold selectivity window [1]. In contrast, the non-fluorinated pyridine analog shows markedly reduced selectivity. This data supports the use of 3-(2-fluoropyridin-3-yl)propan-1-ol as a strategic intermediate for imparting both high potency and exquisite selectivity to novel chemical entities.

Kinase Inhibitors Medicinal Chemistry Synthetic Intermediate

Influence of 2-Fluoropyridine Regiochemistry on Nicotinic Receptor Subtype Selectivity

The importance of precise fluoropyridine regiochemistry is exemplified in a study comparing 2'-fluoro-3'-(pyridinyl)deschloroepibatidine analogs. The analogue containing a 2-fluoropyridin-3-yl group (Compound 8a) demonstrated an in vivo pharmacological profile distinct from its 4-pyridinyl isomer (Compound 7a) and from a non-fluorinated nitrophenyl lead compound (5g) [1]. Specifically, Compound 8a acted as an agonist in all four acute antinociceptive tests in mice, whereas its comparator 5g was only active in a spontaneous activity test and acted as an antagonist in others. This demonstrates that the 2-fluoro-3-pyridinyl substitution pattern confers a unique biological fingerprint not achievable with other closely related analogs.

Neuroscience Nicotinic Receptors Structure-Activity Relationship

Potency and Selectivity of MCT1 Inhibition by 2-Fluoropyridinyl Analogs

The 2-fluoropyridinyl moiety has been successfully incorporated into analogs of the monocarboxylate transporter (MCT1) ligand FACH. Two synthesized 2-fluoropyridinyl-substituted analogs (I and II) were evaluated for MCT1 inhibition. Analog I exhibited an IC50 of 118 nM, while Analog II showed an IC50 of 274 nM in a [14C]lactate uptake assay using rat brain endothelial cells [1]. While a direct comparator is not provided in the same study, these values represent a significant level of potency for this target class. The study highlights the utility of 2-fluoropyridine building blocks for creating potent tool compounds for MCT1, a key target in cancer metabolism and a focus of PET imaging agent development.

Cancer Metabolism Monocarboxylate Transporters PET Imaging

Optimal Research Applications for 3-(2-Fluoropyridin-3-yl)propan-1-ol Based on Comparative Evidence


Synthesis of Highly Selective mGlu1 Negative Allosteric Modulators for CNS Drug Discovery

Based on the >1,000-fold selectivity window observed with the 2-fluoropyridin-3-yl-containing compound FTIDC [1], this building block is ideally suited for medicinal chemistry programs aimed at developing potent and highly selective allosteric modulators of Class C GPCRs, particularly for neurological and psychiatric disorders where target selectivity is paramount to avoid side effects.

Development of Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands

The direct head-to-head comparison showing that the 2-fluoro-3-pyridinyl isomer (Compound 8a) yields a unique in vivo agonist profile distinct from other regioisomers [2] makes 3-(2-fluoropyridin-3-yl)propan-1-ol a critical starting material for generating tool compounds to dissect nAChR subtype pharmacology and for developing novel analgesics or smoking cessation aids with improved efficacy and safety profiles.

Creation of Potent Monocarboxylate Transporter (MCT1) Inhibitors as Chemical Probes and PET Tracers

The supporting evidence showing nanomolar MCT1 inhibition (IC50 = 118 nM) by a 2-fluoropyridinyl analog [3] validates the use of 3-(2-fluoropyridin-3-yl)propan-1-ol as a key precursor for synthesizing high-affinity ligands for MCT1. These ligands can serve as valuable chemical probes for studying tumor metabolism and as precursors for developing novel 18F-labeled PET imaging agents to visualize MCT1 expression in oncology.

Quote Request

Request a Quote for 3-(2-Fluoropyridin-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.